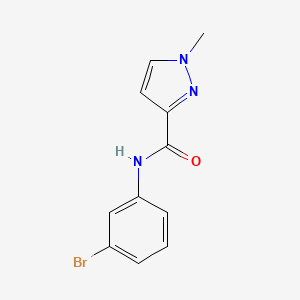

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJPWBPJDCXPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the bromophenyl-pyrazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis and purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups present in the molecule.

Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.

Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to its target, while the pyrazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrazole Carboxamide Derivatives

N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

- Structural Differences : Replaces the 3-bromophenyl group with a 3-chlorophenyl substituent and introduces a trifluoromethyl group at the pyrazole 5-position.

- Chlorine (atomic radius: 0.79 Å) vs. bromine (1.14 Å) alters steric interactions and lipophilicity (Cl: +0.71, Br: +0.86 in π-system contributions) .

- Molecular Weight : 303.67 g/mol vs. target compound’s 294.15 g/mol (estimated), affecting solubility and bioavailability .

N-(3-Acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

- Structural Differences : Features a 4-carboxamide position, dual 3-fluorobenzyl substituents, and an acetylated phenyl group.

- Impact: Increased molecular weight (461.5 g/mol) due to bulky substituents reduces membrane permeability.

Halogen-Substituted Aryl Analogs

N-[(2-Bromophenyl)methyl]-2-methylpyrazole-3-carboxamide

- Structural Differences : Bromine at the 2-position of the phenyl ring and a methylene spacer between the aryl group and carboxamide.

- Impact :

3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide

- Structural Differences : Replaces phenyl with a chloropyridinyl group and introduces ethoxy at the 4-position of the aryl ring.

- Impact: Pyridine’s nitrogen enhances polarity and hydrogen-bonding capacity.

Functional Group Variations on Pyrazole

1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide

- Structural Differences : Methoxy group at the pyrazole 5-position and methyl substitution on the carboxamide nitrogen.

- Impact: Methoxy’s electron-donating effects may reduce electrophilicity of the pyrazole ring. Methyl on carboxamide decreases hydrogen-bond donor capacity, affecting target affinity .

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazine-3-carboxamide

- Core Difference : Triazine instead of pyrazole.

- Demonstrated anticancer activity (PGI = 41.25 against SNB-75 cell line), suggesting pharmacological relevance of the 3-bromophenyl group .

Biological Activity

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrazole ring, a bromophenyl group, and a carboxamide functionality. The presence of the bromine atom enhances the compound's reactivity, which may influence its biological activity. Its structure allows for various interactions with biological targets, including enzymes and receptors.

This compound interacts with specific molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The bromophenyl group is particularly noted for enhancing binding affinity, which is crucial for its pharmacological effects. The compound has been studied for several biological activities, including:

- Anticancer Activity : Research indicates that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. For example, certain analogs showed significant apoptosis-inducing activity at low concentrations (1 μM) and enhanced caspase-3 activity at higher concentrations (10 μM) .

- Antimicrobial Activity : In vitro studies have demonstrated that pyrazole derivatives exhibit strong antimicrobial properties against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL .

Similar Compounds

A comparison with similar compounds reveals notable differences in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide | Chlorine substituent affects reactivity | Moderate anticancer effects |

| N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide | Fluorine enhances metabolic stability | Stronger antimicrobial properties |

| N-(3-bromophenyl)-1H-pyrazole-3-carboxamide | Bromine enhances binding affinity | Notable anticancer and antimicrobial effects |

This table highlights how variations in substituents can significantly impact the biological activity of pyrazole derivatives.

Anticancer Activity

A study focused on the anticancer potential of various pyrazole derivatives found that those containing the 1H-pyrazole scaffold exhibited promising results against multiple cancer types. For instance, compounds derived from this scaffold were effective in inhibiting cell proliferation in breast cancer models .

Antimicrobial Studies

Another case study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated a capacity to disrupt biofilm formation, which is critical in chronic infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the pyrazole structure can lead to significant changes in activity profiles. For instance, the introduction of different halogens or functional groups can enhance or diminish the compound's effectiveness against specific biological targets .

Q & A

Q. What are the recommended synthetic routes for N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole precursors and brominated aromatic amines. Key steps include:

- Condensation reactions to form the pyrazole-carboxamide core.

- Bromination at the 3-position of the phenyl ring using reagents like NBS (N-bromosuccinimide) under controlled conditions.

- Methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Optimization Strategies:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling reactions.

- Temperature control: Lower temperatures (0–25°C) reduce side reactions during bromination.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy:

- ¹H NMR: Peaks for methyl groups (δ ~3.8 ppm) and aromatic protons (δ ~7.2–7.5 ppm) confirm substitution patterns.

- ¹³C NMR: Carbonyl signals (δ ~165 ppm) validate the carboxamide group .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 344.17 (M+H⁺) confirm molecular weight .

- HPLC: Purity >95% ensures minimal impurities for biological assays.

Q. What strategies are effective in modifying the pyrazole core to enhance biological activity while maintaining solubility?

Methodological Answer:

- Substituent Introduction:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 5-position enhance target binding (e.g., kinase inhibition) .

- Hydrophilic groups (e.g., -OH, -NH₂) improve solubility but may require prodrug strategies to retain activity .

- Computational Modeling:

- Docking studies (e.g., using AutoDock Vina) predict interactions with biological targets (e.g., enzyme active sites).

- QSAR models correlate substituent effects with activity trends.

Case Study:

Halogenated analogs (e.g., 3-chloro derivatives) show improved antimicrobial activity (IC₅₀ = 2.1 μM) compared to non-halogenated counterparts (IC₅₀ = 8.7 μM) .

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrazole-carboxamides?

Methodological Answer:

- Standardized Assays: Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variables.

- Meta-Analysis: Compare datasets across publications to identify trends (e.g., correlation between logP values and cytotoxicity).

- Contradiction Resolution Example:

- Issue: Variability in IC₅₀ values for antiproliferative activity (e.g., 5–25 μM range).

- Solution: Control for assay parameters (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., Western blotting for target inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.